molecular formula C11H14N2 B3056320 3-Indolizineethanamine, 2-methyl- CAS No. 70403-45-1

3-Indolizineethanamine, 2-methyl-

Cat. No.: B3056320
CAS No.: 70403-45-1
M. Wt: 174.24 g/mol
InChI Key: KNSBRGGQIDZCCQ-UHFFFAOYSA-N
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Description

3-Indolizineethanamine, 2-methyl- is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and diverse biological activities. This compound has a molecular formula of C11H14N2 and a molecular weight of 174.24 g/mol . It is characterized by the presence of an indolizine ring system, which is a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring.

Biochemical Analysis

Biochemical Properties

The electron-donating influence of the methyl group in 3-Indolizineethanamine, 2-methyl- might affect its interactions with enzymes, proteins, and other biomolecules .

Cellular Effects

Indole derivatives, which are structurally related to indolizines, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Indolizineethanamine, 2-methyl- may also influence cell function and cellular processes.

Molecular Mechanism

It is known that indolizines can interact with metal centers due to the electron-donating influence of the methyl group . This suggests that 3-Indolizineethanamine, 2-methyl- may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.

Dosage Effects in Animal Models

The effects of 3-Indolizineethanamine, 2-methyl- at different dosages in animal models have not been directly studied. Studies on related indole derivatives have shown that these compounds can exhibit various biological activities at different dosages . This suggests that 3-Indolizineethanamine, 2-methyl- may also exhibit dosage-dependent effects in animal models.

Metabolic Pathways

Indole derivatives, which are structurally related to indolizines, are known to be involved in the metabolism of tryptophan . This suggests that 3-Indolizineethanamine, 2-methyl- may also be involved in similar metabolic pathways.

Subcellular Localization

The localization of enzymes provides key information for understanding complex metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Indolizineethanamine, 2-methyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-methylindolizine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of 3-Indolizineethanamine, 2-methyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Indolizineethanamine, 2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine oxides, while substitution reactions can produce various substituted indolizine derivatives .

Scientific Research Applications

3-Indolizineethanamine, 2-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indolizine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 3-Indolizineethanamine, 2-methyl- is unique due to its specific substitution pattern and the presence of an ethanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(2-methylindolizin-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-9-8-10-4-2-3-7-13(10)11(9)5-6-12/h2-4,7-8H,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSBRGGQIDZCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220677
Record name 3-Indolizineethanamine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70403-45-1
Record name 3-Indolizineethanamine, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070403451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Indolizineethanamine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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